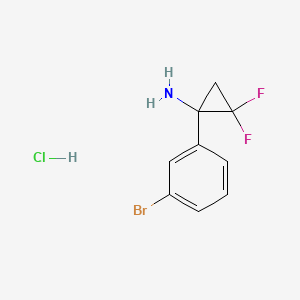1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride
CAS No.:
Cat. No.: VC20448783
Molecular Formula: C9H9BrClF2N
Molecular Weight: 284.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9BrClF2N |
|---|---|
| Molecular Weight | 284.53 g/mol |
| IUPAC Name | 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H8BrF2N.ClH/c10-7-3-1-2-6(4-7)8(13)5-9(8,11)12;/h1-4H,5,13H2;1H |
| Standard InChI Key | YJCBPKXKIPEGRP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1(F)F)(C2=CC(=CC=C2)Br)N.Cl |
Introduction
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is a complex organic compound with significant relevance in medicinal chemistry and organic synthesis. Its unique structural features, including a cyclopropane ring substituted with a bromophenyl group and two fluorine atoms, contribute to its potential biological activity and reactivity. This compound is classified as a cyclopropane derivative and is often utilized in pharmaceutical research due to its ability to interact with various biological targets.
Synthesis Methods
The synthesis of 1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can be achieved through several organic chemistry methods. Common reagents used in these reactions include various fluorinating agents and bromophenyl precursors. The synthesis typically involves multiple steps to ensure high yields and purity, which are essential for both research and industrial applications.
Synthesis Steps
-
Fluorination: Introduction of fluorine atoms to the cyclopropane ring.
-
Bromophenyl Attachment: Coupling of the bromophenyl group to the cyclopropane ring.
-
Amination: Introduction of the amine group to form the final compound.
Biological Activity and Potential Applications
Research indicates that 1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride may interact with specific biological targets, such as receptors or enzymes, potentially influencing cellular pathways. The presence of the bromophenyl group may enhance its binding affinity to certain proteins or enzymes, leading to modulation of biological pathways. Preliminary studies suggest potential roles in neurotransmitter modulation or anti-inflammatory responses.
Potential Therapeutic Areas
-
Neurotransmitter Modulation: Possible effects on neurotransmitter systems.
-
Anti-inflammatory Responses: Potential anti-inflammatory properties.
Comparison with Similar Compounds
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is distinct from other cyclopropane derivatives due to its unique combination of a bromophenyl group and difluorocyclopropane structure. This distinguishes it from compounds like 1-(3-Bromophenyl)-cyclopropanamine, which lacks fluorine substituents, and 2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride, which contains a chlorine atom instead of fluorine.
Comparison Table
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride | C9H9BrClF2N | Bromophenyl and difluorocyclopropane structure |
| 1-(3-Bromophenyl)-cyclopropanamine | C9H10BrN | Lacks fluorine substituents |
| 2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride | C9H10BrClN | Contains a chlorine atom instead of fluorine |
| 2,2-Difluoro-N-methylcyclopropan-1-amine hydrochloride | C5H8ClF2N | Methyl group alters reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume